4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile
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Overview
Description
4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile is a chemical compound that features a triazole ring substituted with two bromine atoms and a butanenitrile group
Scientific Research Applications
4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a suitable butanenitrile derivative. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the triazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminotriazole derivatives, while oxidation reactions can produce triazole N-oxides .
Comparison with Similar Compounds
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: A precursor to 4-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)butanenitrile, used in similar applications.
4,5-Dibromo-1H-1,2,3-triazole: Another brominated triazole with different substitution patterns and reactivity.
3,5-Dimethyl-1H-1,2,4-triazole: A methyl-substituted triazole with different electronic properties and applications.
Properties
IUPAC Name |
4-(3,5-dibromo-1,2,4-triazol-1-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Br2N4/c7-5-10-6(8)12(11-5)4-2-1-3-9/h1-2,4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICHRHYYFTYMOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC#N)CN1C(=NC(=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Br2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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